molecular formula C8H18O2 B051712 2,2,4-Trimethyl-1,3-pentanediol CAS No. 144-19-4

2,2,4-Trimethyl-1,3-pentanediol

Cat. No. B051712
CAS RN: 144-19-4
M. Wt: 146.23 g/mol
InChI Key: JCTXKRPTIMZBJT-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-1,3-pentanediol (TMPD) is a chemical compound synthesized through specific reactions involving isobutyraldehyde and cross Cannizzaro reactions. This compound serves as a precursor for various industrial applications, including the synthesis of flavor cyclic carbonates used in foodstuffs (Liu Sa, 2001).

Synthesis Analysis

TMPD is synthesized from isobutyraldehyde through a condensation process followed by a cross Cannizzaro reaction. This synthesis process leads to the production of TMPD, which can be further utilized to synthesize other chemical compounds for various applications (Liu Sa, 2001).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been studied extensively. These studies provide insights into the orientation of functional groups and the overall molecular geometry, which are crucial for understanding the chemical behavior of TMPD and its derivatives (H. Koningsveld & F. V. Meurs, 1977).

Chemical Reactions and Properties

TMPD undergoes various chemical reactions, including radical reactions that result in high yields under specific conditions. For example, photolysis of the dimethacrylic ester of (2R,4R)-2,4-pentanediol in the presence of thiophenol leads to intramolecular C-C bond formation, demonstrating the reactivity and potential for chemical modifications of TMPD (T. Sugimura, S. Nagano, & A. Tai, 1997).

Physical Properties Analysis

Studies on 2,4-pentanediol and related molecules, including TMPD, have shown that these compounds can form cyclic trimer structures through hydrogen bonding. These interactions significantly influence the physical properties of TMPD, such as boiling point, solubility, and viscosity (Yoshihiko Nakao, H. Sugeta, & Y. Kyōgoku, 1986).

Chemical Properties Analysis

TMPD's chemical properties are influenced by its structure and the presence of functional groups. Its reactivity with other compounds, stability under various conditions, and ability to participate in esterification reactions highlight its versatility in chemical synthesis. For instance, TMPD dibenzoate has been used as an internal electron donor in Z-N catalyst systems, demonstrating its utility in enhancing polymerization processes (L. Xiao-jun, 2011).

Scientific Research Applications

  • Environmental Monitoring : 2,2,4-Trimethyl, 1,3-pentanediol monoisobutyrate (a derivative) is a solvent used in water-based coatings. Its ambient measurements have been reported in Southern California, marking the first instance of such detection. This compound is of interest in air quality and environmental studies due to its presence in the atmosphere and its potential role in ozone formation (Goliff et al., 2012).

  • Food Industry : 2,2,4-Trimethyl-1,3-pentanediol has been used as a raw material to synthesize flavors like IDDO and green oxane, which have applications in the food industry. The flavors have been specifically used to enhance foodstuff (Liu Sa, 2001).

  • Toxicology and Safety : It's also been the subject of toxicology studies, especially when used as an indirect food additive due to its presence in food packaging. The studies have explored its acute and chronic effects and metabolic fate, providing important information on its safety profile (Astill et al., 1972).

  • Insect Repellency : Field and laboratory tests have been conducted to explore its efficacy as a personal repellent against various insects, including mosquitoes and ticks. This indicates its potential in public health applications for insect control (Gerberg, 1966).

  • Chemical Industry : It's used in the synthesis of compounds like 2,2,4-trimethyl-1,3-pentanediol dibenzoate, which function as internal donors in catalysts for propylene polymerization. This has implications in materials science and industrial chemistry (Xiao-jun, 2011).

  • Paint Industry : 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate has been studied for its emissions from latex paints, which is crucial for understanding its impact on indoor air quality and human health (Lin & Corsi, 2007).

Safety And Hazards

When handling TMPD, it is recommended to avoid open flames and ensure the area is well ventilated . Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .

Future Directions

New genres of ionic liquids and DESs have recently emerged as eco-efficient “designer’s solvents”. TMPD can be liquified into a novel hydrophobic DES with thymol or menthol, which has shown superior capabilities for boron extraction . This suggests that TMPD and its variants could have significant applications in the future, particularly in the field of green chemistry .

properties

IUPAC Name

2,2,4-trimethylpentane-1,3-diol
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InChI

InChI=1S/C8H18O2/c1-6(2)7(10)8(3,4)5-9/h6-7,9-10H,5H2,1-4H3
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InChI Key

JCTXKRPTIMZBJT-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CO)O
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Molecular Formula

C8H18O2
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DSSTOX Substance ID

DTXSID8027113
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Molecular Weight

146.23 g/mol
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Physical Description

Pellets or Large Crystals, Liquid, White solid; [HSDB] Fine white crystals; [MSDSonline]
Record name 1,3-Pentanediol, 2,2,4-trimethyl-
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Record name 2,2,4-Trimethyl-1,3-pentanediol
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Boiling Point

234 °C @ 737 MM HG
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Flash Point

113 °C, 235 °F (113 °C) (OPEN CUP)
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Solubility

SOL IN HOT BENZENE, (96% PURE) SOL IN ACETONE, SOL IN ALC, ETHER, Water solubility= 19,000 mg/l at 25 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Density

0.937 AT 15 °C/15 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Vapor Pressure

0.01 [mmHg]
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Product Name

2,2,4-Trimethyl-1,3-pentanediol

Color/Form

(96% PURE) WHITE SOLID, PLATES FROM BENZENE

CAS RN

144-19-4
Record name 2,2,4-Trimethyl-1,3-pentanediol
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Record name TRIMETHYL-1,3-PENTANEDIOL
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Melting Point

51-52 °C
Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,650
Citations
G Almustafa, AS Darwish, T Lemaoui… - Chemical Engineering …, 2021 - Elsevier
New genres of ionic liquids and deep eutectic solvents (DES) have recently emerged as eco-efficient “designer’s solvents”. Herein, we report the liquification of the water soluble diol 2,2,…
Number of citations: 26 www.sciencedirect.com
RL Corsi, CC Lin - Critical reviews in environmental science and …, 2009 - Taylor & Francis
The significance of latex paint as a source of indoor volatile organic compounds is underscored by the large volume produced for interior use. This review focuses on one important …
Number of citations: 37 www.tandfonline.com
BD Astill, CJ Terhaar, DW Fassett - Toxicology and applied pharmacology, 1972 - Elsevier
Since 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB) may be an indirect food additive because of its use in food packaging, a study was made of its toxicology and fate. Acute po, ip…
Number of citations: 21 www.sciencedirect.com
WS Goliff, DR Fitz, K Cocker, K Bumiller… - Journal of the Air & …, 2012 - Taylor & Francis
2,2,4-trimethyl, 1,3-pentanediol monoisobutyrate (TPM) is a widely used solvent found in water-based coatings. Ambient measurements of TPM are reported here for the first time. …
Number of citations: 6 www.tandfonline.com
T Yoshida - Archives of Toxicology, 2023 - Springer
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MB) and 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TMPD-DB) are widely used primarily as surface stabilizers for water-…
Number of citations: 3 link.springer.com
M Kempf, S Ramm, T Feuerbach… - Food Additives and …, 2009 - Taylor & Francis
After simultaneous distillation–extraction (SDE) of foods packed in polystyrene (n = 77) and polypropylene cups (n = 42) from 61 different suppliers, coupled capillary gas …
Number of citations: 10 www.tandfonline.com
X Peng, D Shi, Y Zhang, L Zhang, L Ji, L Li - Journal of Molecular Liquids, 2021 - Elsevier
In this work, the extraction of boron from salt lake (SL) brine using 2,2,4-trimethyl-1,3-pentanediol (TMPD) was investigated. Factors affecting boron recovery during the solvent …
Number of citations: 13 www.sciencedirect.com
WV Steele, RD Chirico, SE Knipmeyer… - Journal of Chemical & …, 2002 - ACS Publications
This paper reports measurements made within DIPPR 2 Project 821 for the 1995 Project Year. Vapor pressures were measured to a pressure limit of 270 kPa or lower decomposition …
Number of citations: 60 pubs.acs.org
IA Sheikh, MA Beg - Reproductive Toxicology, 2019 - Elsevier
Plasticizers are chemical compounds used to increase the softness and fluidity of polymer materials. Phthalate compounds constitute the most common class of compounds used as …
Number of citations: 48 www.sciencedirect.com
D Mohapatra, GR Chaudhury, KH Park - 2008 - nopr.niscpr.res.in
A process was developed to recover boron from the waste stream of liquid crystal display (LCD) industry using 2,2,4-trimethyl-1,3-pentanediol dissolved in carbon tetrachloride as an …
Number of citations: 13 nopr.niscpr.res.in

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